molecular formula C11H15N3 B2509052 N-cyclobutyl-6-cyclopropylpyrimidin-4-amine CAS No. 2097857-71-9

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine

Cat. No.: B2509052
CAS No.: 2097857-71-9
M. Wt: 189.262
InChI Key: BVQJIAABULRFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-cyclobutyl-6-cyclopropylpyrimidin-4-amine is a chemical compound for research and development applications. As part of the aminopyrimidine chemical class, it serves as a valuable scaffold in medicinal chemistry and drug discovery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Research Applications The aminopyrimidine core is a privileged structure in medicinal chemistry, frequently explored for its ability to interact with biological targets such as protein kinases. Compounds with this structure have been investigated as potential therapeutics in various areas, including oncology and central nervous system disorders . For instance, structurally similar diaminopyrimidine analogues have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myelogenous leukemia (AML) research . Other research has explored aminopyrimidine derivatives as 5-HT1A receptor partial agonists, indicating potential neurological applications . The specific cyclobutyl and cyclopropyl substituents on this molecule are common in drug discovery efforts to fine-tune properties like potency, selectivity, and metabolic stability . Handling and Storage This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. All products must be handled by qualified technical personnel. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-9(3-1)14-11-6-10(8-4-5-8)12-7-13-11/h6-9H,1-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQJIAABULRFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

Two primary strategies dominate the synthesis of N-cyclobutyl-6-cyclopropylpyrimidin-4-amine:

  • Nucleophilic aromatic substitution of a chloropyrimidine intermediate with cyclobutylamine.
  • Reductive amination of 6-cyclopropylpyrimidin-4-amine with cyclobutanone.
    Both methods require precise control over reaction parameters to avoid side products, such as over-alkylation or ring-opening.

Method 1: Nucleophilic Aromatic Substitution

Synthesis of 4-Chloro-6-cyclopropylpyrimidine

The precursor 4-chloro-6-cyclopropylpyrimidine is synthesized via Suzuki-Miyaura coupling. A representative procedure involves reacting 4,6-dichloropyrimidine with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C for 12 hours. The cyclopropyl group installs regioselectively at the 6-position due to steric and electronic effects, yielding 4-chloro-6-cyclopropylpyrimidine in 68–75% yield.

Key Reaction Conditions:
Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Dioxane/H₂O (4:1)
Temperature 80°C
Reaction Time 12 hours
Yield 68–75%

Amination with Cyclobutylamine

The chloropyrimidine intermediate undergoes amination with cyclobutylamine in anhydrous THF using Cs₂CO₃ as a base at 100°C for 24 hours. Palladium catalysts like Pd₂(dba)₃ with Xantphos enhance reactivity, achieving yields of 82–85%.

Optimization Insights:
  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in THF.
  • Catalyst System : Pd₂(dba)₃/Xantphos reduces side reactions compared to CuI-based systems.
  • Side Products : Over-alkylation is minimized by maintaining a 1:1 stoichiometry of chloropyrimidine to cyclobutylamine.

Method 2: Reductive Amination

Synthesis of 4-Amino-6-cyclopropylpyrimidine

4-Amino-6-cyclopropylpyrimidine is prepared via hydrolysis of its nitrile precursor. Reacting 6-cyclopropylpyrimidine-4-carbonitrile with NaOH (2M) in ethanol/water (3:1) at 60°C for 6 hours affords the amine in 90% yield.

Reductive Amination with Cyclobutanone

The primary amine reacts with cyclobutanone in methanol using NaBH₃CN as a reductant. After 12 hours at 25°C, the product is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1) in 78% yield.

Critical Parameters:
Parameter Value
Reductant NaBH₃CN (1.2 equiv)
Solvent MeOH
Temperature 25°C
Reaction Time 12 hours
Yield 78%

Comparative Analysis of Methods

Metric Nucleophilic Substitution Reductive Amination
Yield 82–85% 78%
Reaction Time 24 hours 12 hours
Catalyst Cost High (Pd-based) Low (NaBH₃CN)
Byproducts Minimal Imine intermediates
Scalability Industrial Laboratory-scale

The nucleophilic route offers higher yields but requires expensive palladium catalysts. Reductive amination is cost-effective but necessitates strict pH control to prevent imine hydrolysis.

Experimental Procedures and Optimization

Solvent Screening for Amination

Polar aprotic solvents (DMF, DMSO) accelerate substitution but increase side reactions. THF balances reactivity and selectivity, achieving >80% conversion.

Temperature Effects

Elevating temperatures beyond 100°C in Method 1 degrade the cyclopropyl group, reducing yields to <50%. Optimal performance occurs at 90–100°C.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of N-cyclobutyl-6-cyclopropylpyrimidin-4-oxide.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-cyclobutyl-6-cyclopropylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators such as prostaglandins. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The substituents on the pyrimidine ring critically influence physicochemical properties and biological activity. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
N-cyclobutyl-6-cyclopropylpyrimidin-4-amine Cyclobutyl (N-4), Cyclopropyl (C-6) ~209 (estimated*) Rigid bicyclic substituents; potential for enhanced metabolic stability.
6-Chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine Cyclopropyl (C-2), Isobutyl (N-4), Cl (C-6) 225.72 Chloro group increases electrophilicity; isobutyl enhances lipophilicity.
N-cyclobutyl-6-methoxypyrimidin-4-amine Cyclobutyl (N-4), Methoxy (C-6) 179.22 Methoxy group improves solubility; reduced steric hindrance vs. cyclopropyl.
Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) Cyclopropyl (C-4), Methyl (C-6), Phenyl (N-2) 225.3 Agrochemical fungicide; phenyl group aids in target binding.
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine Dimethylamine (N-4), Cl (C-6) 171.63 Chloro and dimethylamine enhance reactivity as a synthetic intermediate.

*Estimated based on structural analogs (e.g., ).

Key Observations :

  • Cyclobutyl vs.
  • Chloro Substitution : Chloro-substituted analogs (e.g., ) exhibit higher electrophilicity, making them reactive intermediates in cross-coupling reactions. The absence of chloro in the target compound may reduce toxicity risks .
  • Amino Group Variations: Bulky substituents like piperazinyl (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ) increase molecular weight and hydrophilicity, whereas smaller groups (e.g., cyclobutyl) favor membrane permeability.

Biological Activity

N-Cyclobutyl-6-cyclopropylpyrimidin-4-amine is a compound belonging to the pyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with cyclobutyl and cyclopropyl groups. This unique structure influences its interaction with biological targets and contributes to its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antitrypanosomal and antiplasmodial activities. It has been shown to inhibit the growth of Trypanosoma brucei rhodesiense, responsible for sleeping sickness, and Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting key biochemical pathways in these pathogens, leading to their growth inhibition.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound demonstrates anti-inflammatory effects . It modulates inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, it may inhibit key enzymes that are crucial for the survival and proliferation of pathogens like Plasmodium and Trypanosoma spp..

Study 1: Antitrypanosomal Activity

A study evaluated the efficacy of this compound against Trypanosoma brucei. The compound showed an IC50 value indicating potent activity against the pathogen. Further investigation revealed that the compound interfered with the metabolic pathways essential for trypanosome survival.

Study 2: Antiplasmodial Activity

In another study focusing on malaria, this compound was tested against various strains of Plasmodium falciparum. Results indicated that it effectively inhibited parasite growth in vitro, with a mechanism involving disruption of nucleotide synthesis pathways crucial for parasite replication.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameCAS NumberKey FeaturesBiological Activity
2-Aminopyrimidine5001-64-5Basic structure similar; lacks cyclobutylModerate activity
2-Amino-6-methylpyrimidin-4-ol5734-66-7Methyl substituent; different biological activityLow activity
2-Amino-6-cyclopropylpyrimidin-4-ol7038-75-7Cyclopropyl instead of cyclobutylHigh antiplasmodial activity

The table highlights that while some compounds share structural similarities, this compound exhibits superior biological activity due to its specific substituents that enhance interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.